molecular formula C15H25N3O16P2 B1238713 UDP-D-galactosamine

UDP-D-galactosamine

Cat. No.: B1238713
M. Wt: 565.32 g/mol
InChI Key: CYKLRRKFBPBYEI-KIARSPAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-D-galactosamine is an UDP-alpha-D-galactosamine.

Scientific Research Applications

Metabolism in Liver

  • UDP-D-galactosamine is a critical player in the metabolism of galactose in rat liver, contributing to the formation of various products such as galactosamine 1-phosphate, sialic acid, and UDP-glucosamine (Maley, Tarentino, McGarrahan, & Delgiacco, 1968).

Hepatotoxicity and Liver Injury

  • The compound has been associated with the induction of liver damage similar to human viral hepatitis, primarily through its impact on uridine nucleotides and UDP-sugars (Keppler, Rudigier, Bischoff, & Decker, 1970).
  • Investigations into galactosamine-induced hepatitis have revealed that it affects the synthesis of uridine nucleotides in the liver (Keppler, Fröhlich, Reutter, Wieland, & Decker, 1969).

Impact on Protein and Glycoprotein Synthesis

  • D-galactosamine inhibits protein and glycoprotein secretion in rat liver, affecting the secretion times of glycoproteins and impacting the activity of enzymes like UDP-galactose-N-acetyl-d-glucosamine galactosyltransferase (Bauer, Lukaschek, & Reutter, 1974).

Role in Cancer and Potential Drug Target

  • UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyl transferase-6 (pp-GalNAc-T6), which involves this compound, has been shown to be upregulated in several types of cancer. This makes it a potential target for chemotherapy (Banford & Timson, 2016).

UTP Deficiency and RNA Synthesis

  • Galactosamine induces a deficiency in UTP, impacting RNA synthesis in rat liver. This provides a means to inhibit RNA synthesis in vivo for defined periods (Keppler, Pausch, & Decker, 1974).

Biosynthesis and Enzymatic Roles

  • This compound plays a role in the synthesis of UDP-galactosamine and UDP-N-acetylgalactosamine, important biological materials (Maley, 1970).

Galactosamine Hepatitis and Metabolite Accumulation

  • Studies have shown that galactosamine hepatitis is closely related to the accumulation of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase (Keppler & Decker, 1969).

Properties

Molecular Formula

C15H25N3O16P2

Molecular Weight

565.32 g/mol

IUPAC Name

[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9+,10-,11-,12-,13-,14?/m1/s1

InChI Key

CYKLRRKFBPBYEI-KIARSPAKSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)N)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

Synonyms

UDP galactosamine
uridine 5'-diphosphogalactosamine
uridine diphosphate galactosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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